Hexahydro-4,7-methanoindenone

Description

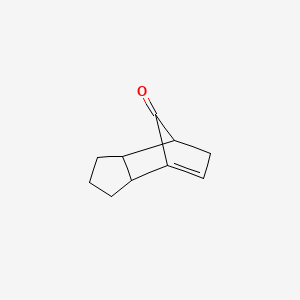

Structure

2D Structure

3D Structure

Properties

CAS No. |

94277-21-1 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

tricyclo[5.2.1.02,6]dec-1(9)-en-10-one |

InChI |

InChI=1S/C10H12O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h4,6-7,9H,1-3,5H2 |

InChI Key |

RMYYEVLEXQUFTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1)C3=CCC2C3=O |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

The Diels-Alder Reaction: A Key Synthetic Strategy

The primary route for synthesizing the foundational structure of this compound involves the Diels-Alder reaction. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, enabling the formation of a six-membered ring from a conjugated diene and a dienophile. libretexts.org In the context of this compound synthesis, dicyclopentadiene (B1670491) serves as a precursor to cyclopentadiene (B3395910) (the diene), which then reacts with an appropriate α,β-unsaturated carbonyl compound (the dienophile). alfa-chemistry.comlibretexts.org

The process typically begins with the thermal cracking of dicyclopentadiene to generate cyclopentadiene, a highly reactive diene that must be used shortly after its formation. masterorganicchemistry.com This is because cyclopentadiene readily dimerizes via a Diels-Alder reaction with itself. masterorganicchemistry.com The subsequent reaction of cyclopentadiene with an α,β-unsaturated ketone or aldehyde furnishes the bridged bicyclic core of the target molecule. libretexts.org

Reaction Mechanisms and Stereochemical Considerations

The Diels-Alder reaction proceeds through a concerted mechanism, meaning that the new carbon-carbon bonds are formed in a single step. libretexts.org A key stereochemical feature of this reaction is the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the formation of the endo isomer as the major product under kinetic control. libretexts.org This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. masterorganicchemistry.com

The stereochemistry of the dienophile is also retained in the product. For instance, a cis-dienophile will result in a product with cis substituents on the newly formed six-membered ring. libretexts.org These predictable stereochemical outcomes are a major advantage of the Diels-Alder reaction, allowing for the synthesis of complex, stereochemically defined molecules. libretexts.org

Structural Elucidation and Conformational Analysis of Hexahydro 4,7 Methanoindenone

Advanced Spectroscopic Characterization Techniques for Hexahydro-4,7-methanoindenone

A combination of sophisticated spectroscopic methods is employed to unambiguously determine the connectivity and spatial arrangement of atoms within this compound. These techniques provide detailed insights into the molecular framework, functional groups, and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while the coupling patterns in the ¹H NMR spectrum reveal the connectivity between adjacent protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.2 - 1.4 | 25.0 - 30.0 |

| 2 | 2.2 - 2.4 | 40.0 - 45.0 |

| 3 | 1.5 - 1.7 | 30.0 - 35.0 |

| 3a | 2.5 - 2.7 | 45.0 - 50.0 |

| 4 | 2.0 - 2.2 | 35.0 - 40.0 |

| 5 | - | 210.0 - 220.0 (C=O) |

| 6 | 2.3 - 2.5 | 40.0 - 45.0 |

| 7 | 1.8 - 2.0 | 35.0 - 40.0 |

| 7a | 2.6 - 2.8 | 50.0 - 55.0 |

| 8 (CH₂) | 1.4 - 1.6 | 28.0 - 33.0 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

To resolve ambiguities and establish the complete bonding network and stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu It is instrumental in tracing out the proton-proton connectivity within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edu It is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded, which is critical for determining the stereochemistry of the molecule.

Interactive Data Table: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Information Gained | Example Correlation |

| COSY | Shows proton-proton (H-H) couplings. sdsu.edu | Cross-peak between H-3a and H-4. |

| HSQC | Correlates directly attached protons and carbons (¹JCH). | Correlation between the proton signal at ~2.5 ppm and the carbon signal at ~47 ppm (C-3a). |

| HMBC | Shows long-range (2-4 bond) H-C couplings. | Correlation from protons on C-8 to the carbonyl carbon (C-5). |

| NOESY | Indicates through-space proximity of protons. | NOE between protons on the bridgehead (e.g., H-3a) and other protons to define the endo/exo configuration. |

While specific studies on the dynamic NMR of this compound are not widely reported, this technique could be employed to study its conformational flexibility. By analyzing NMR spectra at various temperatures, it would be possible to investigate ring-flipping or other conformational exchange processes. If the rate of exchange is within the NMR timescale, changes in peak shape, such as broadening or coalescence, can be observed and used to determine the energetic barriers of these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration (ν) of the carbonyl (C=O) group. This peak is typically observed in the region of 1740-1725 cm⁻¹. The spectrum also displays various C-H stretching and bending vibrations for the sp³-hybridized carbons in the aliphatic rings.

Raman Spectroscopy : Raman spectroscopy also detects the C=O stretch, although it is generally a weaker band compared to its intensity in the IR spectrum. The aliphatic C-H stretching and bending vibrations are also observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching (ν) | 1740 - 1725 |

| C-H (sp³) | Stretching (ν) | 3000 - 2850 |

| C-H (sp³) | Bending (δ) | 1470 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. pnnl.gov

Exact Mass Measurement : HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₄O), which has a calculated exact mass of 150.1045. scbt.com

Fragmentation Analysis : In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. Analyzing the m/z values of these fragment ions provides valuable structural information and helps to confirm the proposed structure. Common fragmentation pathways for cyclic ketones often involve α-cleavage and McLafferty rearrangements.

Interactive Data Table: Significant Ions in the Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 150.1045 | [M]⁺ (Molecular Ion) |

| 122 | [M - CO]⁺ |

| 94 | [M - CO - C₂H₄]⁺ |

| 66 | [C₅H₆]⁺ (Cyclopentadiene) |

Note: The fragmentation data is hypothetical and illustrates potential fragmentation pathways.

Mechanistic Insights from Kinetic and Spectroscopic Studies of this compound Reactions

Consistent with the absence of documented reactivity studies, there are no available kinetic or spectroscopic investigations that would provide mechanistic insights into the reactions of this compound. The elucidation of reaction mechanisms relies on experimental data, such as reaction rates determined through kinetic studies and the identification of intermediates via spectroscopic methods (e.g., NMR, IR, Mass Spectrometry). Without foundational studies on the reactions of this compound, this level of detailed mechanistic analysis has not been performed or reported.

Applications in Organic Synthesis and Medicinal Chemistry

A Versatile Building Block for Natural Products and Complex Molecules

The rigid, stereochemically defined framework of this compound makes it an attractive starting material for the total synthesis of natural products. mdpi.comresearchgate.net Many biologically active natural products possess complex, three-dimensional structures, and the use of pre-formed, rigid building blocks can significantly simplify their synthesis. acs.org The ability to functionalize the this compound core in a controlled manner allows for the systematic construction of intricate molecular architectures. gla.ac.uk

Scaffold for the Development of Novel Therapeutic Agents

In medicinal chemistry, the concept of a "scaffold" refers to a core molecular structure to which various substituents can be attached to create a library of compounds for biological screening. mdpi.comontosight.ai The this compound framework serves as an excellent scaffold due to its rigid nature, which can help to pre-organize the appended functional groups for optimal interaction with a biological target. ontosight.ai Compounds with similar bridged structures have been investigated for a range of biological activities. ontosight.ai For instance, derivatives of related hexahydro-s-indacene have been explored as anti-inflammatory agents. researchgate.net The synthesis of libraries of compounds based on the this compound scaffold is a promising strategy for the discovery of new therapeutic agents.

Computational Chemistry Applications in Hexahydro 4,7 Methanoindenone Research

Density Functional Theory (DFT) Calculations for Hexahydro-4,7-methanoindenone

Elucidation of Electronic Structure, Molecular Orbitals, and Energetics

A dedicated DFT analysis of this compound would be invaluable for understanding its fundamental electronic properties. Such a study would involve the calculation of the molecule's electron density distribution, which dictates its reactivity and intermolecular interactions. The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions would provide critical insights into its electrophilic and nucleophilic sites. Furthermore, calculations of the total electronic energy would allow for the assessment of its thermodynamic stability relative to other isomers or related compounds. At present, such specific data for this compound has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies for this compound would be a significant contribution. While general methodologies for predicting such parameters for various organic molecules are well-established, their specific application to this compound is absent from the scientific literature. Such theoretical spectra would serve as a valuable reference for experimentalists and could help in the unambiguous assignment of spectral features.

Investigation of Reaction Pathways, Transition States, and Activation Energies

The chemical reactivity of this compound, for instance, in reactions such as hydrogenation or nucleophilic addition to the carbonyl group, could be thoroughly investigated using DFT. These calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. From this, activation energies can be calculated, providing a quantitative measure of the reaction kinetics. This type of detailed mechanistic study for this compound has not yet been reported, leaving its reaction mechanisms to be inferred from the behavior of similar compounds rather than direct computational evidence.

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. As with DFT, there is a notable lack of specific MD simulation studies focused on this compound.

Conformational Sampling and Dynamic Behavior in Solution

The rigid, fused ring system of this compound limits its conformational flexibility. However, subtle puckering of the rings and the orientation of substituents can still lead to different conformational states. MD simulations could be employed to explore the conformational landscape of this molecule in various solvents, identifying the most stable conformers and the energy barriers between them. Understanding the dynamic behavior of the molecule in solution is crucial for comprehending its behavior in a chemical or biological environment. Currently, no such conformational analysis for this compound has been published.

Solvent Effects and Intermolecular Interactions

The interaction of this compound with solvent molecules would significantly influence its properties and reactivity. MD simulations are ideally suited to probe these interactions at an atomic level. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one could analyze the structure of the solvation shell around the polar carbonyl group and the nonpolar hydrocarbon framework. The calculation of radial distribution functions and the analysis of hydrogen bonding patterns would provide a detailed picture of how the solvent organizes around the solute. This information is critical for understanding its solubility and the role of the solvent in potential chemical reactions. To date, such detailed studies on the solvation of this compound are not available.

Quantum Chemical Studies on Reactivity, Selectivity, and Aromaticity of Related Systems

Computational chemistry, particularly through the application of quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions. In the context of this compound and its derivatives, which are typically synthesized via Diels-Alder reactions, these computational studies provide profound insights into the factors governing their formation, including reactivity, stereoselectivity, and the role of electronic effects like aromaticity in the transition states. The focus of these studies is often on the archetypal Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles, which constitutes the fundamental bond-forming process creating the tricyclic framework.

Reactivity Analysis through DFT

The high reactivity of cyclopentadiene as a diene in Diels-Alder reactions is well-documented and has been extensively rationalized using computational models. nih.gov DFT calculations have been instrumental in quantifying the activation barriers and reaction energetics, providing a theoretical basis for experimentally observed reaction rates.

One key approach is the distortion/interaction model (also known as the activation strain model), which deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants. researchgate.netnih.gov Studies on the Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene have shown that the superior reactivity of cyclopentadiene stems from its lower distortion energy. researchgate.netnih.govacs.org The pre-strained, planar C-s-cis geometry of cyclopentadiene means it requires less geometric reorganization to achieve the transition state compared to more flexible or larger cyclic dienes. nih.govresearchgate.net

For instance, the transition state geometry of cyclopentadiene is less distorted in its reaction with an asynchronous dienophile like 1,1-dicyanoethylene compared to its reaction with synchronous dienophiles such as cis- and trans-1,2-dicyanoethylenes. nih.govacs.org This highlights how the electronic nature of the reaction partner influences the geometry and energy of the transition state.

Computational studies have also systematically evaluated the performance of various DFT functionals in predicting the activation enthalpies of these reactions. A classic study by Sauer et al. on the reaction of cyclopentadiene with a series of cyano-substituted ethylenes has served as a benchmark for theoretical methods. researchgate.net Subsequent DFT calculations have shown that while some functionals like B3LYP can struggle with highly substituted systems, others like MPW1K, or even the Hartree-Fock method, can accurately reproduce the substituent effects on activation barriers. researchgate.net

The table below presents a comparison of experimental activation enthalpies with those computed by different theoretical methods for the Diels-Alder reaction of cyclopentadiene with various cyanoethylenes. This data underscores the capability of quantum chemical methods to quantitatively predict reactivity trends.

| Dienophile | Experimental ΔH‡ (kcal/mol) | HF/6-31G(d) ΔH‡ (kcal/mol) | B3LYP/6-31G(d) ΔH‡ (kcal/mol) | MPW1K/6-31G(d) ΔH‡ (kcal/mol) |

|---|---|---|---|---|

| Ethylene | 22.5 | 21.6 | 19.8 | 22.5 |

| Acrylonitrile | 17.0 | 16.5 | 15.2 | 17.2 |

| Maleonitrile (cis-1,2-dicyanoethylene) | 12.9 | 14.0 | 14.4 | 15.0 |

| Fumaronitrile (trans-1,2-dicyanoethylene) | 12.8 | 13.6 | 12.4 | 14.0 |

| 1,1-Dicyanoethylene | 8.9 | 9.4 | 10.0 | 10.4 |

| Tricyanoethylene | 8.6 | 10.3 | 7.4 | 9.4 |

Table 1: Comparison of Experimental and Computed Activation Enthalpies (ΔH‡) for the Diels-Alder Reactions of Cyclopentadiene with Cyanoethylenes. researchgate.net Note: Experimental data from Sauer et al. (1964) and computational data from Jones et al. (2006).

Selectivity in this compound Formation

The formation of the this compound core often involves significant stereoselectivity (endo/exo and π-facial selectivity), which can be rationalized and predicted using quantum chemical calculations. acs.orgchemrxiv.orgresearchgate.net DFT calculations of the transition state structures for competing pathways (e.g., endo vs. exo) allow for the determination of the respective activation free energies. The pathway with the lower activation energy is predicted to be the kinetically favored one.

Computational studies on the Diels-Alder reaction between cyclopentadiene and various cyclopropenes have shown that differential activation free energies can predict the exclusive endo configuration for the reaction with unsubstituted cyclopropene. chemrxiv.orgchemrxiv.org However, for substituted systems, the interplay of steric and electronic effects becomes more complex, and theoretical models are crucial for untangling these contributions. chemrxiv.orgchemrxiv.org

A significant finding from computational studies is the role of hyperconjugation in controlling π-facial selectivity in reactions of 5-substituted cyclopentadienes. acs.org It was discovered that the stereoselectivity is influenced by how substituents at the C5 position pre-distort the diene ring.

σ-donor substituents (e.g., -CH3, -SiH3) pre-distort the cyclopentadiene into an envelope conformation that maximizes stabilizing hyperconjugative interactions between the C5-X σ-bond and the diene π-system. This conformation geometrically favors the anti transition state. acs.org

σ-acceptor substituents (e.g., -F, -CN) induce an opposite pre-distortion to minimize destabilizing negative hyperconjugation, leading to a geometry that resembles the syn transition state. acs.org

This model provides a unified explanation for both the reactivity and stereoselectivity observed in these foundational reactions. acs.org

Aromaticity of Related Transition States

The concept of aromaticity, typically associated with stable, cyclic, conjugated molecules, has been extended to transition states to explain the facility of certain pericyclic reactions. bris.ac.ukyoutube.com The Diels-Alder reaction, involving 6 π-electrons (4 from the diene and 2 from the dienophile), proceeds through a transition state that is considered to be "aromatic" according to the Hückel rule (4n+2 π-electrons). bris.ac.ukyoutube.com

This transition state aromaticity provides a significant stabilization, lowering the activation energy and facilitating the reaction. bris.ac.uk Computational methods allow for the quantification of this aromaticity through various indices, such as Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of a ring system. A negative NICS value is indicative of aromatic character.

Furthermore, the concept of "hyperconjugative aromaticity" has been invoked to explain reactivity and selectivity trends. acs.org In the transition states of Diels-Alder reactions involving 5-substituted cyclopentadienes, interactions between the substituent's sigma orbitals and the developing π-system of the diene can introduce aromatic or antiaromatic character, which in turn stabilizes or destabilizes the transition state, thereby controlling the reaction outcome. acs.org

Hexahydro 4,7 Methanoindenone As a Synthetic Building Block

Role in Modular Assembly of Complex Molecular Architectures

The rigid, three-dimensional structure of hexahydro-4,7-methanoindenone makes it an invaluable component for the modular assembly of complex molecular architectures. Its defined stereochemistry and conformational rigidity allow for precise control over the spatial arrangement of functional groups, a critical aspect in constructing supramolecular assemblies and intricate organic molecules.

The synthesis of molecules with complex, cage-like structures often utilizes building blocks with inherent strain and specific geometries. The strained norbornene framework within this compound is particularly suited for reactions that proceed with a release of ring strain, such as ring-opening metathesis polymerization (ROMP). This allows for the controlled, stepwise assembly of monomer units into larger, well-defined polymeric structures. The ketone functionality on the five-membered ring provides a reactive handle for further synthetic transformations, enabling the attachment of other molecular modules. This dual functionality—a polymerizable olefin and a modifiable ketone—positions this compound as a versatile node in the construction of complex, three-dimensional molecular frameworks.

Application as a Chiral Pool or Precursor in Natural Product Synthesis Scaffolds

In the realm of natural product synthesis, the concept of a "chiral pool" involves utilizing readily available, enantiomerically pure compounds as starting materials. While dicyclopentadiene (B1670491) itself is achiral, it can be resolved or transformed into chiral derivatives that serve as precursors in the synthesis of complex, biologically active molecules. This compound, as a functionalized derivative, can be a key intermediate in this process.

The synthesis of certain natural products relies on the construction of polycyclic systems, and the rigid scaffold of this compound provides a head start. By employing asymmetric synthesis techniques, it is possible to obtain enantiomerically enriched forms of this building block. These chiral synthons can then be elaborated through a series of stereocontrolled reactions to build up the complex core structures of natural products. The inherent conformational rigidity of the molecule helps in transmitting stereochemical information from one part of the molecule to another during a synthetic sequence, which is a significant advantage in total synthesis.

Precursor for Advanced Materials: Polymers, Resins, and Functional Molecules

The hydrocarbon-rich, bicyclic structure of this compound, derived from dicyclopentadiene, imparts valuable properties to polymers and resins. Dicyclopentadiene is a well-known monomer for producing high-performance polymers with excellent thermal stability, chemical resistance, and mechanical properties. The presence of the ketone group in this compound offers a site for further functionalization, allowing for the creation of specialty polymers and functional molecules with tailored properties.

For instance, the ketone can be transformed into a variety of other functional groups, such as alcohols, amines, or esters. These modifications can be used to alter the polarity, reactivity, and cross-linking capabilities of the resulting polymers. This versatility allows for the development of advanced materials for a range of applications, including specialty adhesives, coatings, and high-frequency electronics. The high thermal stability of the dicyclopentadiene backbone is retained in these materials, making them suitable for use in demanding environments.

Below is a table summarizing the properties and applications of polymers derived from dicyclopentadiene and its functionalized derivatives like this compound.

| Property | Description | Application Area |

| High Thermal Stability | The rigid, cross-linked structure provides resistance to thermal degradation at elevated temperatures. | Electronics, Automotive Components |

| Chemical Resistance | The hydrocarbon nature of the polymer backbone offers excellent resistance to acids, bases, and solvents. | Chemical Storage Tanks, Industrial Coatings |

| Low Dielectric Constant | The low polarity of the polymer makes it suitable for insulating applications in electronics. | High-Frequency Printed Circuit Boards |

| High Impact Strength | The cross-linked network can absorb significant energy before fracturing. | Protective Gear, Sporting Goods |

The ability to functionalize the this compound core opens up possibilities for creating "smart" materials. For example, attaching photoresponsive or electroactive moieties to the ketone position could lead to materials that change their properties in response to light or an electric field.

Supramolecular Chemistry Involving Hexahydro 4,7 Methanoindenone Derivatives

Design and Synthesis of Derivatives for Host-Guest Interactions and Molecular Recognition

The design and synthesis of derivatives based on the hexahydro-4,7-methanoindenone scaffold for host-guest interactions and molecular recognition are rooted in the versatile chemistry of dicyclopentadiene (B1670491). The functionalization of the DCPD core allows for the introduction of specific recognition sites, enabling tailored interactions with guest molecules.

A key strategy involves the synthesis of functionalized polydicyclopentadiene (fPDCPD). For instance, a carboxyl-functionalized dicyclopentadiene monomer has been developed, which, after polymerization, yields a thermoset material with tunable surface energy and chemical reactivity. acs.orguvic.ca The synthesis involves the heterodimerization of carboxylated cyclopentadiene (B3395910) with unmodified cyclopentadiene. acs.org This process creates a polymer backbone with pendant functional groups that can participate in hydrogen bonding, electrostatic interactions, and other non-covalent forces crucial for molecular recognition.

The inherent functionality of these derivatives can be exploited to create materials with specific binding capabilities. For example, the introduction of methyl ester functional groups onto the DCPD backbone results in a thermoset material, methyl ester functionalized polydicyclopentadiene (fPDCPD), with tunable surface hydrophobicity. uvic.ca This tunability is a critical aspect in designing surfaces for selective adsorption or as platforms for sensor development.

Furthermore, the dimerization of cyclopentadiene itself has been a subject of study in the context of supramolecular catalysis, a clear demonstration of host-guest chemistry. The Diels-Alder reaction of cyclopentadiene to form dicyclopentadiene can be significantly accelerated within the confined space of a cucurbit wikipedia.orguril macrocycle. acs.org This highlights the potential of the dicyclopentadiene framework to act as a guest molecule, with its reactivity and selectivity being modulated by a host. This principle can be extended to design more complex host-guest systems based on functionalized this compound derivatives.

Table 1: Functionalized Dicyclopentadiene Derivatives and their Potential for Molecular Recognition

| Derivative | Functional Group | Synthesis Method | Potential Recognition Interactions | Reference |

| Carboxyl-functionalized polydicyclopentadiene | Carboxylic acid | Heterodimerization of carboxylated cyclopentadiene and cyclopentadiene, followed by polymerization. | Hydrogen bonding, electrostatic interactions. | acs.org |

| Methyl ester functionalized polydicyclopentadiene | Methyl ester | Modification of dicyclopentadiene monomer with a methyl ester group, followed by polymerization. | Dipole-dipole interactions, tunable hydrophobicity. | uvic.ca |

Self-Assembly Processes and Formation of Supramolecular Architectures

The self-assembly of this compound derivatives into well-defined supramolecular architectures is a promising area of research, largely driven by the polymerization behavior of its precursor, dicyclopentadiene. The ability of DCPD and its functionalized derivatives to undergo ring-opening metathesis polymerization (ROMP) provides a powerful tool for constructing complex, crosslinked networks that can be considered supramolecular in nature at a larger scale. uvic.carsc.org

One of the most notable examples of self-assembly involving DCPD is in the development of self-healing materials. rsc.orgresearchgate.net In these systems, microcapsules containing dicyclopentadiene monomer are embedded within a polymer matrix. researchgate.netmdpi.com When a crack propagates through the material, it ruptures the microcapsules, releasing the DCPD "healing agent." The monomer then comes into contact with a catalyst dispersed in the matrix and undergoes in-situ polymerization, repairing the damage. rsc.org This process is a form of controlled, localized self-assembly triggered by an external stimulus.

The formation of these supramolecular architectures can be influenced by several factors, including the type of catalyst used for polymerization and the presence of functional groups on the monomer. For instance, the use of different transition metal catalysts (e.g., Ru, Mo, W) can affect the structure and properties of the resulting polydicyclopentadiene network. uvic.ca

Moreover, the synthesis of statistical copolymers, such as fPDCPD-stat-PDCPD, allows for the fine-tuning of the material's properties by adjusting the molar fractions of functionalized and non-functionalized monomers. uvic.ca This control over the composition at the molecular level dictates the macroscopic properties of the self-assembled polymer network, including its mechanical strength and surface characteristics.

Characterization of Supramolecular Assemblies (e.g., through NMR, X-ray, and Microscopy)

The characterization of supramolecular assemblies derived from this compound precursors relies on a suite of analytical techniques to probe their structure and properties at various length scales.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in elucidating the chemical structure of functionalized monomers and the resulting polymers. For example, ¹H NMR spectroscopy has been used to confirm the epoxidation of olefin groups in the synthesis of norbornene-functionalized plant oils, which share a similar bicyclic core. google.com In the study of supramolecular catalysis of cyclopentadiene dimerization, ¹H NMR was used to monitor the reaction kinetics in the presence of a cucurbit[n]uril host. acs.org Both solution-state and solid-state NMR are employed to investigate the crosslinking mechanisms in functionalized polydicyclopentadiene. uvic.ca

X-ray Diffraction can provide insights into the crystalline structure of the monomers and the morphology of the resulting polymer networks. While highly crosslinked polymers like PDCPD are often amorphous, X-ray diffraction can be used to study the packing of monomers or the presence of any ordered domains within the material.

Microscopy techniques are essential for visualizing the morphology of supramolecular assemblies. Optical microscopy has been used to observe the spherical shape of microcapsules containing dicyclopentadiene and 5-ethylidene-2-norbornene used in self-healing materials. researchgate.netmdpi.comScanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide higher resolution images of the microcapsule shells and the cross-sectional morphology of the polymer composites.

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of these materials. DSC can determine the glass transition temperature (Tg) and monitor exothermic polymerization reactions. researchgate.net For instance, DSC has been used to analyze the curing behavior of DCPD and 5-ethylidene-2-norbornene in the presence of a catalyst. researchgate.net TGA is used to assess the thermal stability and composition of the materials, such as the core-shell structure of DCPD-filled microcapsules. researchgate.netmdpi.com

Table 2: Characterization Techniques for Supramolecular Assemblies of Dicyclopentadiene Derivatives

| Technique | Information Obtained | Example Application | Reference |

| NMR Spectroscopy | Chemical structure, reaction kinetics, crosslinking mechanism. | Monitoring cyclopentadiene dimerization; characterizing functionalized PDCPD. | uvic.caacs.org |

| Microscopy (Optical, SEM, TEM) | Morphology, shape and size of microstructures. | Observing microcapsules for self-healing materials. | researchgate.netmdpi.com |

| Thermal Analysis (DSC, TGA) | Thermal transitions (Tg), thermal stability, composition. | Analyzing curing behavior and thermal degradation of DCPD-based resins and microcapsules. | researchgate.netmdpi.com |

Potential for Functional Supramolecular Systems

The unique structural and reactive properties of this compound derivatives, extrapolated from the extensive research on dicyclopentadiene, point towards a significant potential for the development of functional supramolecular systems.

Self-Healing Materials: As previously discussed, the most prominent application is in self-healing composites. The ability to encapsulate the monomer and trigger its polymerization upon damage is a prime example of a functional supramolecular system designed for enhanced material longevity and reliability. rsc.orgresearchgate.net

Sensors and Smart Surfaces: The functionalization of the dicyclopentadiene scaffold allows for the creation of surfaces with tunable properties, such as hydrophobicity and chemical reactivity. acs.orguvic.ca These surfaces could be designed to selectively bind to specific analytes, forming the basis for chemical sensors. The change in surface properties upon binding could be detected through various transduction methods.

Drug Delivery: The rigid, hydrophobic core of the this compound structure makes it a potential candidate for encapsulation of drug molecules. Functionalization of the exterior with hydrophilic groups could lead to the formation of amphiphilic structures that self-assemble into micelles or vesicles for drug delivery applications. The use of related norbornene derivatives in drug delivery systems suggests the feasibility of this approach.

Catalysis: The confinement of reactive species within a supramolecular host, as demonstrated with cyclopentadiene dimerization in cucurbit wikipedia.orguril, opens up possibilities for using functionalized this compound derivatives as components of catalytic systems. acs.org The scaffold could be designed to act as a host for catalytic reactions or be functionalized with catalytic groups itself.

The continued exploration of the synthesis and self-assembly of these derivatives is expected to unlock new functionalities and applications in materials science, nanotechnology, and beyond.

Future Directions and Emerging Research Avenues for Hexahydro 4,7 Methanoindenone

Integration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of hexahydro-4,7-methanoindenone and its derivatives is ripe for modernization through the adoption of advanced synthetic technologies. These methods offer significant advantages in terms of efficiency, safety, scalability, and the discovery of novel reaction pathways.

Flow Chemistry: Continuous flow chemistry, in particular, stands out as a powerful tool for overcoming challenges associated with the synthesis of bridged compounds derived from dicyclopentadiene (B1670491) (DCPD). The thermal cracking of DCPD to cyclopentadiene (B3395910) (CPD) is a critical upstream step that is often time-consuming and difficult to scale in traditional batch setups. researchgate.net Flow reactors, with their superior heat and mass transfer capabilities, allow for precise temperature control, enabling the in situ cracking of DCPD and immediate subsequent reaction in a continuous stream. researchgate.netdurham.ac.uk This integration of steps streamlines the synthesis of Diels-Alder adducts, the precursors to the this compound skeleton.

Researchers have successfully demonstrated the use of tubular stainless steel flow reactors to scale up the synthesis of related norbornadiene compounds, achieving high yields in a fraction of the time required for batch processes. researchgate.net This approach not only enhances efficiency but also improves safety when handling reactive intermediates. durham.ac.uk

Interactive Table: Comparison of Batch vs. Flow Synthesis for Dicyclopentadiene Reactions

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| DCPD Cracking | Separate, time-consuming step | In situ and integrated with reaction | researchgate.net |

| Temperature Control | Prone to hotspots and gradients | Precise and uniform | durham.ac.uk |

| Scalability | Problematic, requires redevelopment | Rapid scale-up by extending run time | durham.ac.uk |

| Safety | Handling of large volumes of reactive intermediates | Small reactor volumes, contained system | durham.ac.uk |

| Example Throughput | Grams over multiple days | 87 grams in 9 hours (for a related NBD) | researchgate.net |

Machine Learning-Assisted Synthesis: The complexity of polycyclic systems makes the planning of synthetic routes challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for retrosynthesis and reaction prediction. optimlpse.co.uk For a target like a functionalized this compound, ML algorithms can analyze vast reaction databases to propose novel and efficient disconnection pathways that might not be intuitive to a human chemist. optimlpse.co.ukethz.ch These computational tools can predict viable reaction conditions, identify potential side reactions, and even inform the design of robotic platforms for automated synthesis, creating a closed loop of design, execution, and analysis. optimlpse.co.uk The synergy between AI-driven planning and automated flow synthesis represents a frontier for producing complex molecules on demand. optimlpse.co.uk

Novel Spectroscopic and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving the this compound core is crucial for controlling stereoselectivity and predicting reactivity. Future research will increasingly rely on a combination of advanced spectroscopic techniques and powerful computational models.

Spectroscopic Techniques: While standard techniques like 1D and 2D NMR are essential for structural characterization, more advanced methods are needed for mechanistic insights. mdpi.com Time-resolved spectroscopy could be employed to observe transient intermediates in reactions involving the ketone functionality or the bicyclic framework. Furthermore, emerging techniques like thermostable-Raman-interaction-profiling (TRIP), which allows for the analysis of fragile biomolecules by minimizing heat-induced damage, could be adapted to study the interactions of this compound-based scaffolds with biological targets without the need for labels. scitechdaily.com

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have already proven invaluable for analyzing the reactivity patterns in Diels-Alder reactions of cyclopentadiene. nih.govresearchgate.net The distortion/interaction model, for instance, can explain the reactivity differences between various cyclic dienes by quantifying the energy required to distort the diene and the stabilizing interaction energy in the transition state. nih.govresearchgate.net Such computational studies can be extended to explore reactions at the ketone center of this compound, predicting the stereochemical outcomes of nucleophilic additions or the feasibility of ring-opening reactions. mdpi.comacs.org These theoretical analyses can guide experimental work, saving time and resources by prioritizing the most promising reaction pathways.

Interactive Table: Computational and Spectroscopic Tools for Mechanistic Analysis

| Technique | Application for this compound | Potential Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of cycloadditions and ketone reactions. | Reaction barriers, regioselectivity, stereoselectivity, distortion analysis. | nih.govresearchgate.net |

| Time-Resolved Spectroscopy | Monitoring reactions in real-time. | Detection and characterization of short-lived intermediates. | N/A |

| Advanced 2D NMR (e.g., NOESY) | Determining through-space correlations in complex derivatives. | Unambiguous stereochemical assignment of products. | mdpi.com |

| Thermostable-Raman-Interaction-Profiling (TRIP) | Studying binding of functionalized scaffolds to proteins. | Label-free, real-time analysis of molecular interactions. | scitechdaily.com |

Exploration of Undiscovered Reactivity Patterns and Chemical Space Expansion

The this compound scaffold possesses multiple sites for chemical modification, yet its full reactive potential remains largely untapped. Future research will focus on discovering novel transformations and using them to expand the accessible chemical space.

New Reactivity Patterns: The strained bicyclic core and the ketone functionality are prime targets for new reaction discovery. For example, strategies involving C–H bond insertion using carbenes or nitrenes, which have been used to construct other bridged polycycles, could be applied to create even more complex fused-ring systems from the this compound core. beilstein-journals.org Ring-opening reactions of the ketone, potentially catalyzed by Lewis acids or transition metals, could provide access to functionalized monocyclic systems with high stereocontrol. acs.org The development of novel organocopper or palladium-catalyzed cross-coupling reactions at various positions on the scaffold could also lead to a diverse array of derivatives. wikipedia.org

Chemical Space Expansion: The concept of "chemical space" refers to the entire collection of all possible molecules. By applying novel reactivity, chemists can generate derivatives of this compound that occupy previously unexplored regions of this space. whiterose.ac.uk These new molecules, with their unique three-dimensional shapes, are valuable as building blocks and fragments in drug discovery and materials science. whiterose.ac.ukresearchgate.net Ultra-large virtual libraries, containing billions of theoretically possible but synthetically accessible compounds, can be generated from the core scaffold using defined reaction rules. biosolveit.de These libraries can then be computationally screened to identify promising candidates for synthesis, significantly broadening the hunt for novel compounds with desired properties. biosolveit.de

Development of this compound-based Scaffolds for New Chemical Transformations

Beyond being a target molecule, this compound can serve as a foundational scaffold for developing new reagents, ligands, and catalysts. Its rigid structure is ideal for creating well-defined chemical environments.

The introduction of functional groups onto the skeleton can transform it into a chiral ligand for asymmetric catalysis. For example, aminonorbornane, a structurally related bridged amine, has been used as a directing group for C-H activation, enabling the synthesis of diverse and complex bridged scaffolds. whiterose.ac.uk A similar strategy could be envisioned for derivatives of this compound. By converting the ketone to an amine or other coordinating group, the resulting molecule could serve as a ligand for transition metals, facilitating reactions with high stereocontrol. The development of such scaffolds could lead to new catalytic systems for a wide range of chemical transformations, from asymmetric synthesis to polymerization.

Q & A

What are the recommended synthetic routes for Hexahydro-4,7-methanoindenone, and how can intermediates be characterized?

Basic Research Focus

this compound can be synthesized via Diels-Alder reactions using norbornene derivatives and dienophiles, followed by catalytic hydrogenation to achieve saturation . Key intermediates (e.g., diols or tetrahydro precursors) should be characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and FT-IR to monitor functional group transformations. For stereochemical analysis, polarimetry or X-ray crystallography is recommended .

What analytical techniques are optimal for quantifying this compound in complex matrices?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) is effective for volatile derivatives, while HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) suits polar analogs . For trace analysis in biological or environmental samples, employ LC-HRMS (Q-TOF) with isotopically labeled internal standards to correct for matrix effects .

How should researchers handle this compound to ensure safety and stability?

Basic Research Focus

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation . Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential respiratory irritation . Stability tests under varying pH/temperature conditions (e.g., 25–60°C for 48 hours) should precede long-term studies .

How can stereochemical ambiguities in this compound derivatives be resolved?

Advanced Research Focus

For chiral centers, combine X-ray crystallography with vibrational circular dichroism (VCD) to assign absolute configurations . Computational methods (e.g., DFT-based NMR chemical shift predictions ) validate experimental data . For dynamic stereochemistry, use variable-temperature NMR to study ring-flipping or conformational equilibria .

What mechanistic insights exist for this compound’s reactivity in cycloaddition reactions?

Advanced Research Focus

Investigate reaction pathways using isotopic labeling (e.g., ²H/¹³C) to track regioselectivity in Diels-Alder reactions . Kinetic studies (e.g., stopped-flow UV-Vis) quantify activation parameters, while Hammett plots correlate electronic effects of substituents with reaction rates. Computational transition-state modeling (Gaussian, ORCA) provides atomistic insights .

How do environmental conditions influence this compound’s degradation pathways?

Advanced Research Focus

Under oxidative conditions (e.g., UV/H₂O₂), monitor degradation via LC-HRMS to identify metabolites like hydroxylated or epoxidized derivatives . For soil/water systems, conduct microcosm studies with GC-MS to detect chlorinated byproducts (common in methanoindene analogs) . Compare aerobic/anaerobic pathways using 16S rRNA sequencing to assess microbial roles .

How should contradictory spectral data for this compound derivatives be reconciled?

Advanced Research Focus

Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectral discrepancies, perform high-resolution tandem MS/MS to distinguish isobaric fragments . If crystallographic data conflicts with computational models, re-evaluate force fields (e.g., switch from MMFF94 to OPLS4) .

What role does this compound play in fragrance or pesticide formulations?

Advanced Research Focus

In fragrances, evaluate its stability via accelerated aging tests (40°C/75% RH for 28 days) and headspace GC-MS to monitor volatile release . For pesticidal activity (e.g., as a metabolite), use in vitro acetylcholinesterase inhibition assays and molecular docking to map binding interactions .

What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Advanced Research Focus

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) in key cyclization steps . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

How can computational methods predict this compound’s physicochemical properties?

Advanced Research Focus

Use COSMOtherm to estimate solubility/logP and Gaussian for UV-Vis/IR spectral simulations . Molecular dynamics (MD) simulations (AMBER/CHARMM) model diffusion coefficients in polymer matrices, relevant for controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.